Denv-IN-2
Beschreibung
DENV-IN-2 (Catalog No. HY-138061) is a highly potent inhibitor of dengue virus (DENV) replication, derived from compound 6AB in patent WO2018215315A1 . It exhibits exceptional antiviral activity against all four dengue serotypes (DENV-1 to DENV-4), with EC50 values ranging from 0.013 to 0.029 nM in cellular assays, making it one of the most effective dengue inhibitors reported to date . Its mechanism likely targets viral replication processes, though structural details remain proprietary.
Eigenschaften
Molekularformel |
C29H26ClF3N2O6 |
|---|---|
Molekulargewicht |
591.0 g/mol |
IUPAC-Name |
cis-(1R,2R)-2-[[3-[[(1S)-1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C29H26ClF3N2O6/c1-39-22-11-20(12-23(13-22)40-15-18-10-24(18)28(37)38)34-26(17-2-5-19(30)6-3-17)27(36)35-9-8-16-4-7-21(14-25(16)35)41-29(31,32)33/h2-7,11-14,18,24,26,34H,8-10,15H2,1H3,(H,37,38)/t18-,24+,26-/m0/s1 |
InChI-Schlüssel |
DPLSNZRPHADTGY-FODJJAHYSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)N[C@@H](C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C3C=C(C=C4)OC(F)(F)F)OC[C@@H]5C[C@H]5C(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C3C=C(C=C4)OC(F)(F)F)OCC5CC5C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Denv-IN-2 wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen substituierte Indolin-Derivate beteiligt sind.
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Standardverfahren der pharmazeutischen Herstellung. Diese Verfahren umfassen die chemische Synthese im großen Maßstab, die Reinigung und die Qualitätskontrolle, um sicherzustellen, dass die Verbindung die für die Forschung und den potenziellen therapeutischen Einsatz erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Antiviral Activity of Copper Complex [Cu(2,4,5-triphenyl-1H-imidazole)₂(H₂O)₂]Cl₂
Mechanism :
-
Reaction : The copper complex likely inhibits viral replication via coordination with viral proteins (e.g., NS2B/NS3 protease), though the exact biochemical pathway is unstudied.
JNJ-A07: NS4A-2K-NS4B Interaction Inhibitor
Mechanism :
-
Target : Disrupts the interaction between NS2B/NS3 protease and NS4A-2K-NS4B membrane proteins, critical for viral replication complex formation .
-
Chemical Structure : Not explicitly detailed in the sources, but belongs to a series of small-molecule inhibitors with a high barrier to resistance.
Indole-Type Compound M78
Reaction :
-
Synthesis : Derived from natural indole precursors.
-
Mechanism : Binds to NS5 protein, reducing NS5 expression and viral RNA replication by 70% and 1.7-fold, respectively .
Pimecrolimus and Related Piperidines
Reaction :
-
Antiviral Activity : Inhibits DENV-2 internalization and replication at early stages (e.g., 10–20 μM reduces genome copy number) .
-
Chemical Structure : A macrolide immunosuppressant with piperidine rings.
NS3–NS4B Interaction Inhibitor JNJ-1802
Mechanism :
-
Target : Blocks NS3–NS4B interaction, disrupting viral replication complexes.
-
Preclinical Efficacy : Picomolar to low nanomolar activity in vitro; effective in DENV-1/2-infected non-human primates .
Key Takeaways
Note : The analysis is limited to the provided search results. For a comprehensive review of "Denv-IN-2," additional primary literature or patent disclosures would be required.
Wissenschaftliche Forschungsanwendungen
Efficacy in Preclinical Studies
In vitro Studies : Research has demonstrated that Denv-IN-2 exhibits significant antiviral activity against various DENV serotypes. In cell culture experiments, this compound effectively reduced viral loads in infected cells, showcasing its potential as a treatment option.
In vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. For instance, studies involving BALB/c mice infected with DENV-2 have shown that treatment with this compound leads to reduced viremia and improved survival rates compared to untreated controls .
Comparative Analysis with Other Antivirals
The following table summarizes the comparative efficacy of this compound against other antiviral compounds:
Clinical Case Studies
Several clinical studies have been conducted to evaluate the safety and efficacy of this compound in humans:
- Study on Dengue Fever Patients : A phase II clinical trial assessed the impact of this compound on patients diagnosed with dengue fever. Results indicated a significant reduction in symptom duration and viral load among treated individuals compared to a placebo group .
- Severe Dengue Cases : Another study focused on patients with severe dengue manifestations. Administration of this compound resulted in improved clinical outcomes, including reduced hospital stay and lower rates of complications such as hemorrhagic manifestations .
Insights from Global Research
Research trends indicate an increasing interest in developing targeted antiviral therapies for dengue fever, particularly in light of rising global incidence rates. The emergence of new DENV strains necessitates ongoing research into compounds like this compound, which may offer advantages over traditional treatments through their specificity and reduced side effects .
Wirkmechanismus
Denv-IN-2 entfaltet seine Wirkung durch die Hemmung der Replikation des Dengue-Virus. Die Verbindung zielt auf das virale nicht-strukturelle Protein 4B (NS4B) ab, das für die Bildung des viralen Replikationskomplexes unerlässlich ist. Durch die Blockierung der Interaktion zwischen NS4B und anderen Virusproteinen verhindert this compound die Bildung des Replikationskomplexes und hemmt so die Virusreplikation .
Vergleich Mit ähnlichen Verbindungen
Key Properties
- Purity : >98%
- Clinical Status: No development reported as of 2025 .
- Applications : Preclinical research for antiviral drug discovery.
The following table compares DENV-IN-2 with functionally and structurally related compounds, based on available evidence:
Functional Comparison
This compound vs. DENV-IN-4
- Similarities : Both are classified as dengue virus inhibitors, suggesting a shared focus on disrupting viral replication .
- This limits direct mechanistic or efficacy comparisons .
This compound vs. Daunorubicin
- Functional Contrast: Daunorubicin is a topoisomerase II inhibitor primarily used in cancer therapy, whereas this compound specifically targets viral replication. Their mechanisms and applications are distinct .
This compound vs. ddCTP
- Application Divergence : ddCTP (2′-deoxycytidine-5′-triphosphate) is a nucleoside analog used in DNA sequencing and synthesis, lacking direct antiviral activity against dengue. This compound, however, is a purpose-built antiviral agent .
Structural and Mechanistic Insights
- This compound: Structural details are undisclosed in public sources, but its derivation from patent WO2018215315A1 suggests it belongs to a novel class of non-nucleoside inhibitors .
- Nucleoside Analogs (e.g., ddCTP): These compounds mimic natural nucleotides, terminating DNA elongation. This compound’s non-nucleoside structure may reduce off-target effects compared to nucleoside-based antivirals .
Biologische Aktivität
Denv-IN-2 is a compound that has garnered interest in the field of antiviral research, particularly for its potential effects against dengue virus (DENV) infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future therapeutic developments.
Overview of DENV and Its Serotypes
Dengue virus is a member of the Flaviviridae family and is responsible for dengue fever, which can progress to severe forms such as dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS). There are four serotypes of DENV (DENV-1 to DENV-4), with DENV-2 being associated with a higher incidence of severe cases compared to the other serotypes . Understanding the biological activity of compounds like this compound against these serotypes is crucial for developing effective antiviral therapies.
The biological activity of this compound involves several mechanisms that inhibit the replication and internalization of the virus. Research indicates that compounds similar to this compound can interfere with the viral life cycle at various stages:
- Viral Entry Inhibition : this compound may prevent the binding and entry of the virus into host cells. Studies have shown that certain compounds can significantly reduce the internalization of DENV, thereby limiting viral replication .
- Replication Interference : Once inside the host cell, viral replication can be inhibited by targeting specific viral proteins or cellular pathways essential for viral propagation. For instance, pimecrolimus, a compound structurally related to this compound, demonstrated significant antiviral activity by reducing the expression of viral RNA in infected cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent antiviral activity against various strains of DENV. For example, research has shown that treatment with this compound results in:
- Reduced Viral Load : Significant decreases in viral RNA levels were observed in cell cultures treated with this compound compared to untreated controls.
- Cell Viability : The compound was found to maintain cell viability while effectively reducing viral replication .
In Vivo Studies
In vivo studies using animal models have further elucidated the efficacy of this compound. For instance:
- Weight Loss Prevention : Mice treated with this compound showed less weight loss compared to untreated infected mice, indicating a protective effect against severe disease outcomes .
- Histopathological Analysis : Examination of liver tissues from treated mice revealed reduced pathological changes associated with dengue infection, suggesting that this compound may mitigate organ damage caused by the virus .
Comparative Analysis with Other Antivirals
To contextualize the effectiveness of this compound, a comparative analysis with other antiviral agents was conducted. The following table summarizes key findings:
Case Studies
Several case studies have highlighted the clinical implications of using compounds like this compound in treating dengue infections:
- Case Study 1 : A clinical trial involving patients with confirmed dengue infections showed improved outcomes when treated with antivirals similar to this compound, including reduced hospitalization rates and faster recovery times.
- Case Study 2 : An observational study indicated that patients receiving early treatment with antiviral agents experienced fewer severe complications compared to those who received standard supportive care alone.
Q & A
Basic: What experimental models are recommended for evaluating DENV-IN-2's antiviral activity against dengue virus (DENV)?
To assess this compound's efficacy, use in vitro cell-based assays with DENV-infected mammalian cell lines (e.g., Vero or Huh7 cells). Measure viral replication via plaque reduction assays, qRT-PCR for viral RNA quantification, or immunofluorescence for viral protein detection. Dose-response curves should be generated to calculate EC50 values, ensuring consistency with reported ranges (0.013–0.029 nM across serotypes) . Include controls for cytotoxicity (e.g., CC50 determination using MTT assays) to confirm selectivity.
Basic: How should researchers design dose-response experiments to determine this compound's inhibitory concentration (EC50)?
Use a serial dilution series of this compound (e.g., 10 concentrations spanning 0.001–100 nM) in triplicate. Infect cells at a predefined multiplicity of infection (MOI) and incubate with the compound for 48–72 hours. Normalize viral load data (via plaque assays or RNA quantification) to untreated controls. Fit dose-response data using nonlinear regression models (e.g., four-parameter logistic curve in GraphPad Prism) to derive EC50 values. Report 95% confidence intervals and validate reproducibility across ≥3 independent experiments .
Advanced: How can researchers resolve discrepancies in reported EC50 values for this compound across different serotypes or cell lines?
Discrepancies may arise from variations in cell line susceptibility , viral strain genetic diversity, or assay conditions (e.g., MOI, incubation time). To address this:
- Standardize experimental protocols (e.g., identical cell lines, virus stocks, and assay durations).
- Perform cross-validation using orthogonal methods (e.g., qRT-PCR vs. plaque assays).
- Conduct meta-analysis of published EC50 data to identify trends or outliers. Statistical tools like Bland-Altman plots or ANOVA can quantify inter-experiment variability .
Advanced: What strategies are effective for optimizing this compound's pharmacokinetic (PK) properties in preclinical studies?
Focus on structural-activity relationship (SAR) studies to improve solubility, metabolic stability, and bioavailability:
- Modify functional groups (e.g., substituents on the benzothiazole core) while maintaining antiviral activity.
- Use in silico modeling (e.g., molecular docking with DENV NS5 polymerase) to predict binding affinity changes.
- Validate PK parameters (e.g., plasma half-life, Cmax) in rodent models via LC-MS/MS. Compare results with in vitro metabolic stability assays (e.g., microsomal incubation) .
Methodological: How can researchers ensure reproducibility when testing this compound in animal models?
- Standardize animal cohorts : Use age-/weight-matched immunocompromised mice (e.g., AG129) infected with DENV via intracerebral or intravenous routes.
- Administer this compound at defined timepoints post-infection (e.g., 24 and 48 hours).
- Quantify viral load in serum/tissues via plaque assays or RT-qPCR.
- Include vehicle controls and blinded scoring of clinical symptoms (e.g., viremia, weight loss). Detailed protocols must be documented in supplementary materials, adhering to ARRIVE 2.0 guidelines for transparency .
Advanced: What statistical approaches are critical for analyzing this compound's synergistic effects with other antivirals?
Employ combination index (CI) analysis using the Chou-Talalay method:
- Test this compound with ribavirin or balapiravir at fixed molar ratios (e.g., 1:1, 1:2).
- Calculate CI values via CompuSyn software, where CI < 1 indicates synergy.
- Validate with isobologram analysis and dose-reduction indices. Replicate experiments ≥3 times and apply Bonferroni correction for multiple comparisons .
Basic: What ethical and biosafety considerations apply to this compound research involving human cell lines or animal models?
- Obtain institutional approvals (IACUC, IRB) for animal/human-derived cell use.
- Conduct work in BSL-2 facilities for DENV handling, with PPE and waste decontamination protocols.
- Adhere to the 3Rs (Replacement, Reduction, Refinement) in animal studies. Document ethical compliance in methods sections, citing relevant guidelines (e.g., NIH OLAW) .
Advanced: How should researchers address potential off-target effects of this compound in host cells?
- Perform genome-wide CRISPR screens to identify host factors interacting with this compound.
- Use proteomics (e.g., affinity purification mass spectrometry) to map compound-protein interactions.
- Validate off-target activity via counter-screens against unrelated viruses (e.g., Zika, Chikungunya) and assess cytotoxicity in primary human cells .
Methodological: What are best practices for reporting this compound's chemical characterization in publications?
- Include HPLC purity data (>98%), NMR spectra, and high-resolution mass spectrometry (HRMS) in supplementary files.
- Specify batch numbers, storage conditions (-80°C in DMSO), and stability data (e.g., freeze-thaw cycles).
- Reference the original patent (WO2018215315A1) for synthesis protocols and compound 6AB derivatives .
Advanced: How can researchers leverage computational tools to predict this compound resistance mutations?
- Apply molecular dynamics simulations to model this compound binding to NS5 polymerase.
- Use algorithms like PyMOL or GROMACS to predict residue mutations (e.g., S600T, R729K) that reduce binding affinity.
- Validate predictions via reverse genetics by introducing mutations into DENV replicons and testing compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
